6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C8H7ClN4O It belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Mechanism of Action
Target of Action
Imidazopyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including g-protein coupled receptors, ion channels, and enzymes .
Mode of Action
Imidazopyridines often act by binding to their target proteins, thereby modulating their activity .
Pharmacokinetics
Its solubility and stability suggest that it could be absorbed and distributed in the body to some extent .
Result of Action
Similar compounds have been shown to have potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with chloroacetic acid or its derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Hydrazide Formation: The carbohydrazide group is introduced by reacting the chloroimidazo[1,2-a]pyridine with hydrazine hydrate (N2H4·H2O) under suitable conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or alcohol.
Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is similar to other imidazo[1,2-a]pyridines, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide
6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
These compounds share the imidazo[1,2-a]pyridine core but differ in the position and nature of substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWCATQDUWETPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.